

# molecular structure of 1-hexyl-3-methylimidazolium bromide

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## Compound of Interest

Compound Name: **1-Hexyl-3-methylimidazolium Bromide**

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An In-depth Technical Guide to the Molecular Structure of **1-Hexyl-3-methylimidazolium Bromide**

## Introduction

**1-Hexyl-3-methylimidazolium bromide**, often abbreviated as [C<sub>6</sub>mim]Br or [HMIM]Br, is an ionic liquid that has garnered significant attention in various scientific fields, including green chemistry, electrochemistry, and catalysis.<sup>[1]</sup> Ionic liquids are salts with melting points below 100°C, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic solvents. This guide provides a detailed examination of the molecular structure of **1-hexyl-3-methylimidazolium bromide**, intended for researchers, scientists, and professionals in drug development and chemical sciences.

## Chemical Identity and Physicochemical Properties

**1-Hexyl-3-methylimidazolium bromide** is composed of an organic cation, 1-hexyl-3-methylimidazolium ([C<sub>6</sub>mim]<sup>+</sup>), and an inorganic anion, bromide (Br<sup>-</sup>). The combination of a relatively large, asymmetric cation and a simple halide anion results in a substance that is liquid under ambient conditions.

Property	Value	Source(s)
Chemical Formula	$C_{10}H_{19}BrN_2$	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	247.18 g/mol	<a href="#">[2]</a>
CAS Number	85100-78-3	<a href="#">[2]</a>
Appearance	Clear yellow to yellow-brown viscous liquid	<a href="#">[4]</a>
IUPAC Name	1-hexyl-3-methyl-1H-imidazol-3-ium bromide	
Synonyms	$[C_6mim]Br$ , $[HMIM]Br$	<a href="#">[4]</a>

## Molecular Structure

The molecular structure of **1-hexyl-3-methylimidazolium bromide** is defined by the distinct characteristics of its constituent ions.

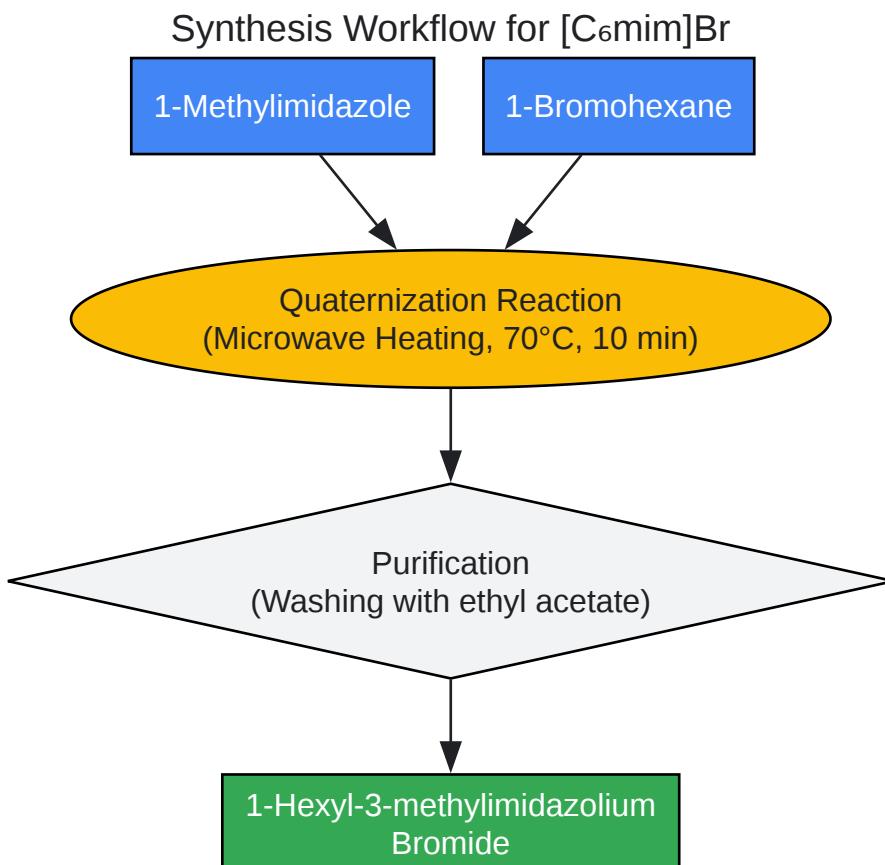
- The 1-Hexyl-3-methylimidazolium Cation ( $[C_6mim]^+$ ): The cation features a five-membered imidazolium ring, which is aromatic and planar. A methyl group ( $-CH_3$ ) is attached to one nitrogen atom (N3), and a hexyl group ( $-C_6H_{13}$ ) is attached to the other nitrogen atom (N1). The positive charge is delocalized across the imidazolium ring. The long hexyl chain introduces conformational flexibility and contributes to the compound's liquidity and hydrophobic character.
- The Bromide Anion ( $Br^-$ ): The bromide anion is a simple, spherical halide ion that interacts with the cation primarily through electrostatic forces and hydrogen bonding. Theoretical studies indicate that the anion is most likely to be located in the vicinity of the most acidic protons on the imidazolium ring, particularly the proton at the C2 position (between the two nitrogen atoms).

Molecular structure of **1-hexyl-3-methylimidazolium bromide**.

## Synthesis of 1-Hexyl-3-methylimidazolium Bromide

The most common method for synthesizing 1-alkyl-3-methylimidazolium halides is the direct quaternization of 1-methylimidazole. This is an  $S_N2$  nucleophilic substitution reaction where the

nitrogen atom of the imidazole ring attacks the primary carbon of the haloalkane.



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Workflow for the synthesis of  $[\text{C}_6\text{mim}]\text{Br}$ .

## Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a significant reduction in reaction time compared to conventional heating methods.<sup>[5]</sup>

- Reactants: 1-methylimidazole and 1-bromohexane are used as the starting materials.
- Stoichiometry: A slight excess of 1-bromohexane is typically used, with a common molar ratio of 1-methylimidazole to 1-bromohexane being 1:1.1.<sup>[5]</sup>
- Reaction Conditions: The reactants are mixed in a suitable vessel for microwave synthesis. The mixture is irradiated at a controlled temperature. Optimal conditions have been reported as 70°C for a duration of 10 minutes.<sup>[5]</sup>

- **Work-up and Purification:** After the reaction is complete, the resulting viscous liquid is cooled to room temperature. To remove any unreacted starting materials, the product is washed several times with a solvent in which the ionic liquid is immiscible, such as ethyl acetate.
- **Drying:** The purified product is then dried under vacuum to remove any residual solvent, yielding the final **1-hexyl-3-methylimidazolium bromide** with high purity (>97% yield has been reported).[5]

## Structural and Spectroscopic Data

Determining the precise solid-state structure of ionic liquids can be challenging as many do not readily form single crystals suitable for X-ray diffraction. Therefore, computational methods like Density Functional Theory (DFT) are often employed to predict molecular geometries.

## Quantitative Molecular Geometry (Computational Data)

While a specific crystal structure for **1-hexyl-3-methylimidazolium bromide** is not readily available in the literature, DFT calculations on the closely related 1-butyl-3-methylimidazolium ( $[C_4mim]^+$ ) cation provide valuable insight into the bond lengths and angles of the core imidazolium structure.[4] The values presented below are for the optimized geometry of the  $[C_4mim]^+$  cation and are expected to be highly representative of the  $[C_6mim]^+$  cation's imidazolium ring.

Parameter	Bond/Angle	Calculated Value
Bond Lengths (Å)	N1-C2	1.340
C2-N3	1.338	
N3-C4	1.388	
C4-C5	1.365	
C5-N1	1.387	
N1-C(alkyl)	1.472	
N3-C(methyl)	1.471	
Bond Angles (°)	N1-C2-N3	108.9
C2-N3-C4	108.8	
N3-C4-C5	106.6	
C4-C5-N1	106.8	
C5-N1-C2	108.9	

Data sourced from DFT (B3LYP/6-31G) calculations on the 1-butyl-3-methylimidazolium cation and should be considered representative.[\[4\]\\*](#)

## NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of ionic liquids in the liquid state. The expected chemical shifts provide a fingerprint of the molecule's electronic environment.

Expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts

Atom Position (Cation)	Expected <sup>1</sup> H Shift (ppm)	Expected <sup>13</sup> C Shift (ppm)
H at C2	9.0 - 10.5	136 - 139
H at C4/C5	7.2 - 7.8	121 - 124
N-CH <sub>3</sub>	3.8 - 4.1	35 - 37
N-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>4</sub> CH <sub>3</sub>	4.1 - 4.4	49 - 51
N-CH <sub>2</sub> -CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>3</sub> CH <sub>3</sub>	1.8 - 2.0	31 - 33
-(CH <sub>2</sub> ) <sub>3</sub> -CH <sub>2</sub> -CH <sub>3</sub>	1.2 - 1.4	25 - 27; 22 - 24
-CH <sub>2</sub> -CH <sub>3</sub>	0.8 - 1.0	13 - 15

Note: These are typical ranges for imidazolium-based ionic liquids and can vary with solvent and concentration. A published <sup>1</sup>H NMR spectrum for the title compound confirms signals within these general regions.[\[6\]](#)

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: A small amount of the ionic liquid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard (0 ppm).
- Data Acquisition: The sample is placed in the NMR spectrometer. Standard <sup>1</sup>H and <sup>13</sup>C spectra are acquired. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.
- Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to TMS. The integration of <sup>1</sup>H signals provides the ratio of protons, while the multiplicity (singlet, doublet, triplet, etc.) gives information about neighboring protons.

## Conclusion

The molecular structure of **1-hexyl-3-methylimidazolium bromide** is characterized by the interplay between its asymmetric organic cation and its simple bromide anion. The imidazolium core provides a stable, delocalized positive charge, while the hexyl and methyl groups impart specific physical properties like liquidity and solvency. Understanding this structure through a combination of synthesis, spectroscopy, and computational modeling is crucial for its application in advanced chemical processes. The data and protocols presented in this guide offer a comprehensive overview for researchers working with this versatile ionic liquid.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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